molecular formula C14H9FN2O2 B8674270 3-(4-Fluorophenyl)-1H-Indazole-5-Carboxylic Acid

3-(4-Fluorophenyl)-1H-Indazole-5-Carboxylic Acid

Cat. No.: B8674270
M. Wt: 256.23 g/mol
InChI Key: SWKOAXRGAIFGCP-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1H-Indazole-5-Carboxylic Acid is a useful research compound. Its molecular formula is C14H9FN2O2 and its molecular weight is 256.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H9FN2O2

Molecular Weight

256.23 g/mol

IUPAC Name

3-(4-fluorophenyl)-1H-indazole-5-carboxylic acid

InChI

InChI=1S/C14H9FN2O2/c15-10-4-1-8(2-5-10)13-11-7-9(14(18)19)3-6-12(11)16-17-13/h1-7H,(H,16,17)(H,18,19)

InChI Key

SWKOAXRGAIFGCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC3=C2C=C(C=C3)C(=O)O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 1.0 g of 3-(4-fluorophenyl)-1H-5-indazolecarbonitrile were added 5 ml of water, 4 ml of concentrated sulfuric acid and 4 ml of glacial acetic acid, and the mixture was heated under reflux for 3 hours. After standing to cool, 25 ml of ice-cooled water was added. The resulting crystals were collected by filtration. The collected crystals were dissolved in 250 ml of ethyl acetate, sequentially washed with water and brine, and dried over anhydrous magnesium sulfate. After filtrating the organic layer through a silica gel pat, the solvent was evaporated, to give 968 mg of the title compound as bright yellow crystals.
Quantity
1 g
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reactant
Reaction Step One
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4 mL
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reactant
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4 mL
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reactant
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5 mL
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solvent
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[Compound]
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ice
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25 mL
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Synthesis routes and methods II

Procedure details

To a round bottom flask containing 3-(4-fluorophenyl)-1H-indazole-5-carbonitrile (8.05 g, 0.034 mol) was added acetic acid (250 mL) and concentrated HCl (250 mL). The reaction was heated to reflux temperature for 7.5 hours and then 105° C. for two and one half-hours. The reaction was allowed to stir at room temperature overnight. The reaction was diluted with water and a solid crashed out of solution. The solid was collected by filtration and dried in a low temperature oven to yield the title compound (7.5 g, 86% yield). 1H NMR (DMSO-d6) δ 13.6 (br s, 1H), 13.0 (br s, 1H), 8.64 (s, 1H), 8.0–7.9 (m, 3H), 7.68 (d, 1H), 7.42 (t, 2H); ES-MS (m/z) 301 [M+1]+.
Quantity
8.05 g
Type
reactant
Reaction Step One
Quantity
250 mL
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reactant
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250 mL
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0 (± 1) mol
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solvent
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Yield
86%

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